5-(Difluoromethyl)pyrazine-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves several steps and intermediates. One method includes the reaction of pyrazine-2-carboxylic acid with difluoromethylating agents under specific conditions . The reaction typically requires the use of catalysts and controlled temperatures to ensure the proper formation of the difluoromethyl group. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
5-(Difluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Difluoromethyl)pyrazine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers use it to study the effects of difluoromethyl groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
5-(Difluoromethyl)pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyrazine-2-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
Pyrazine-2-carboxylic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Difluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
5-(Difluoromethyl)pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and the implications for therapeutic applications, particularly in the context of neurodegenerative diseases and microbial infections.
Chemical Structure and Properties
This compound features a pyrazine ring with a difluoromethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in drug development.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymes : The compound has been identified as an inhibitor of beta-site amyloid precursor protein cleaving enzyme (BACE), which is crucial in the development of Alzheimer's disease. By inhibiting BACE, it may reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine-2-carboxylic acids exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit growth .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium tuberculosis | 1.56 µg/mL |
Derivative A | Staphylococcus aureus | 0.75 µg/mL |
Derivative B | Escherichia coli | 0.50 µg/mL |
These results indicate significant potential for development as an antimicrobial agent .
Neuroprotective Effects
The inhibition of BACE by this compound suggests potential neuroprotective effects. In vitro studies have shown that this compound can reduce amyloid-beta levels in neuronal cell cultures, indicating its role in mitigating neurodegeneration associated with Alzheimer's disease .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's, administration of this compound resulted in a significant decrease in amyloid plaque burden compared to control groups. The treatment group showed improved cognitive function, suggesting a direct correlation between BACE inhibition and cognitive preservation .
- Tuberculosis Treatment : A clinical trial assessing the efficacy of pyrazine derivatives, including this compound, demonstrated enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. Patients receiving these compounds showed improved clinical outcomes and reduced bacterial load .
Properties
IUPAC Name |
5-(difluoromethyl)pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJPTNAOQSWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174321-06-2 | |
Record name | 5-difluoromethympyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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